![molecular formula C19H22ClN3O2 B4977406 N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea](/img/structure/B4977406.png)
N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea is a chemical compound commonly known as CL-387785. It is a potent and selective inhibitor of Janus kinase 2 (JAK2), which plays a crucial role in the signaling pathway of cytokines and growth factors. CL-387785 has shown promising results in scientific research applications, particularly in the field of cancer treatment.
Mécanisme D'action
CL-387785 selectively inhibits N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea, which is a key component of the JAK-STAT signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and is often dysregulated in cancer cells. By blocking N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea, CL-387785 inhibits the activation of downstream signaling molecules, including STAT3, which plays a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
CL-387785 has been shown to have several biochemical and physiological effects, particularly in cancer cells. It induces cell cycle arrest and apoptosis, reduces cell migration and invasion, and inhibits angiogenesis. It also enhances the immune response against cancer cells, by increasing the infiltration of immune cells into the tumor microenvironment.
Avantages Et Limitations Des Expériences En Laboratoire
CL-387785 has several advantages for lab experiments, including its high potency and selectivity, and its ability to sensitize cancer cells to other treatments. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for the research on CL-387785. One area of interest is the development of more potent and selective N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of the role of N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, the combination of CL-387785 with other targeted therapies could lead to even greater efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis of CL-387785 involves several steps, starting with the reaction of 4-chloroaniline with 2-(4-morpholinylmethyl)benzylamine in the presence of a base. The resulting intermediate is then reacted with isocyanate to form the final product, CL-387785. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
CL-387785 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, by blocking the N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea-STAT3 signaling pathway. This pathway is often overactivated in cancer cells, leading to uncontrolled cell proliferation and survival. CL-387785 has also been shown to enhance the effectiveness of chemotherapy and radiotherapy, by sensitizing cancer cells to these treatments.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-17-5-7-18(8-6-17)22-19(24)21-13-15-3-1-2-4-16(15)14-23-9-11-25-12-10-23/h1-8H,9-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYXHCMUNIQIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


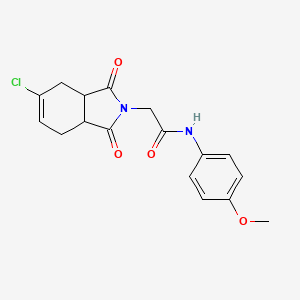
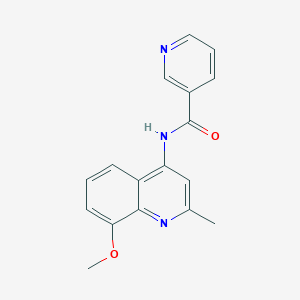
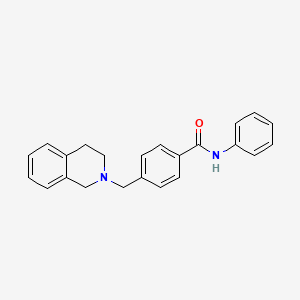
![N-(1-{[(4-ethoxyphenyl)amino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4977362.png)
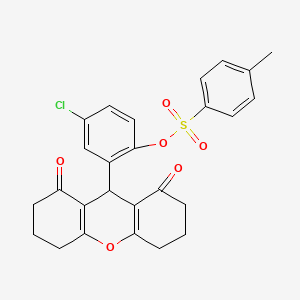
![2-[benzyl(methylsulfonyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B4977376.png)
![N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4977395.png)
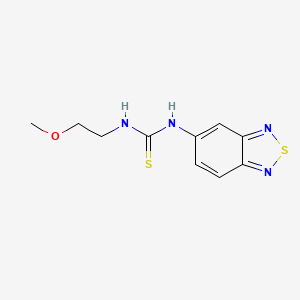
![5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4977403.png)
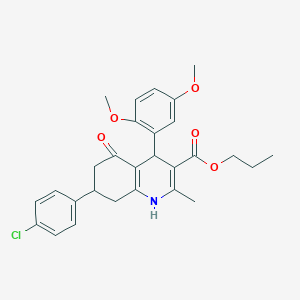
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977409.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4977410.png)
